

5-Aminobenzoxazole-2-thiol solubility and stability data

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Compound of Interest

Compound Name: 5-Aminobenzoxazole-2-thiol

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An In-depth Technical Guide to the Solubility and Stability Profiling of **5-Aminobenzoxazole-2-thiol**

Authored by: A Senior Application Scientist

Introduction

5-Aminobenzoxazole-2-thiol, with CAS number 24316-85-6, is a heterocyclic compound belonging to the benzoxazole class.[1] The benzoxazole scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various bioactive molecules and its useful photophysical properties.[2][3] Like many substituted heterocycles, **5-Aminobenzoxazole-2-thiol** serves as a versatile building block for the synthesis of more complex structures.[4][5] Its aromaticity confers a degree of stability, yet the presence of the amino (-NH₂) and thiol (-SH) functional groups introduces reactive sites susceptible to chemical modification and degradation.[6][7]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's utility, dictating everything from reaction conditions and formulation strategies to bioavailability and shelf-life. Poor solubility can hinder biological screening and formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants.[8]

This guide provides a comprehensive technical framework for evaluating the solubility and stability of **5-Aminobenzoxazole-2-thiol**. It is designed not as a rigid protocol, but as a strategic guide grounded in established scientific principles, offering both the "how" and the "why" behind the experimental design. The methodologies described herein are based on industry-standard practices and international guidelines to ensure the generation of reliable and reproducible data.

Part 1: Solubility Assessment of 5-Aminobenzoxazole-2-thiol

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a cornerstone of chemical and pharmaceutical development. It influences reaction kinetics, purification methods, and, critically for bioactive compounds, absorption and distribution. We will differentiate between kinetic and thermodynamic solubility, focusing on a robust method for determining the latter, which represents a true equilibrium state.^[9]

Scientific Rationale and Causality

The solubility of **5-Aminobenzoxazole-2-thiol** is governed by its molecular structure and the properties of the solvent. The benzoxazole core is largely hydrophobic, while the amino and thiol groups can participate in hydrogen bonding. The thiol group's acidic proton and the amino group's basic nature mean that the compound's net charge, and thus its aqueous solubility, will be highly dependent on pH. In organic solvents, solubility will be dictated by the principle of "like dissolves like," with higher solubility expected in polar aprotic solvents that can interact with the functional groups without proton exchange.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.^[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved.

Methodology:

- Preparation: Accurately weigh an excess amount of **5-Aminobenzoxazole-2-thiol** (e.g., 5-10 mg) into a series of clear glass vials.
 - Expert Rationale: Using a visible excess of solid is crucial for ensuring that the resulting solution is truly saturated, a fundamental requirement for measuring thermodynamic solubility.
- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-selected, pre-equilibrated solvent to each vial. Solvents should span a range of polarities relevant to potential applications (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)).[\[10\]](#)
- Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 to 48 hours.
 - Expert Rationale: A 24-48 hour equilibration period is typically sufficient for most compounds to reach a state of equilibrium between the solid and dissolved phases. For compounds with slow dissolution kinetics, this period may need to be extended. Constant temperature control is critical as solubility is temperature-dependent.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.
 - Expert Rationale: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
- Dilution and Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
- Analysis: Quantify the concentration of **5-Aminobenzoxazole-2-thiol** in the diluted sample against a standard curve prepared from a stock solution of known concentration.

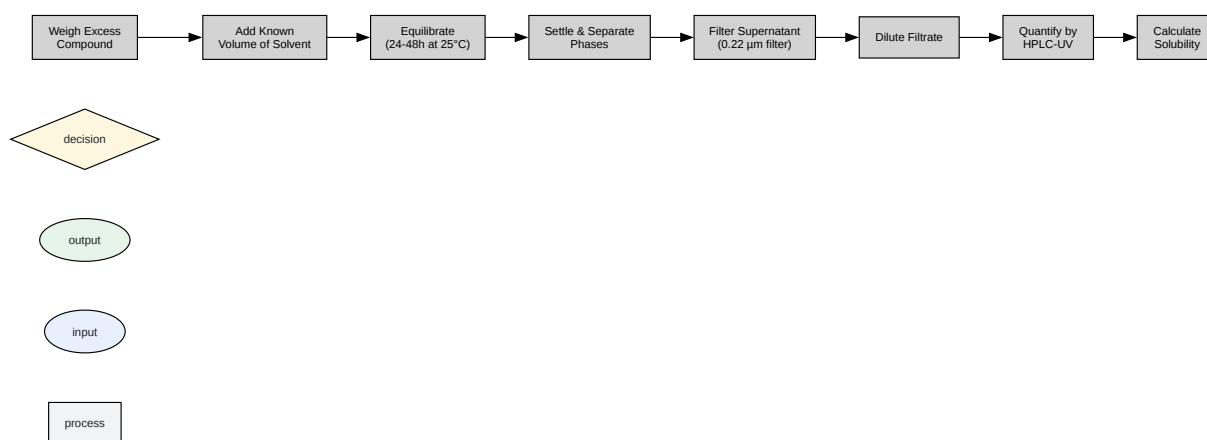
- Calculation: Calculate the solubility using the following formula:
 - $\text{Solubility (mg/mL)} = [\text{Concentration from HPLC (mg/mL)}] \times [\text{Dilution Factor}]$

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, structured table.

Solvent System	Temperature (°C)	pH (if applicable)	Measured Solubility (mg/mL)	Standard Deviation	Observations
Deionized Water	25	~7.0	Experimental Data	± value	e.g., Colorless solution
PBS	25	7.4	Experimental Data	± value	e.g., Slight yellow tint
Ethanol	25	N/A	Experimental Data	± value	e.g., Fully miscible
DMSO	25	N/A	Experimental Data	± value	e.g., Fully miscible
Acetonitrile	25	N/A	Experimental Data	± value	e.g., Moderate solubility

Visualization: Solubility Workflow



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Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Profiling of 5-Aminobenzoxazole-2-thiol

Stability testing evaluates the effect of environmental factors on the quality and integrity of a compound.^[11] For **5-Aminobenzoxazole-2-thiol**, the primary concerns are the potential oxidation of the thiol group to form disulfides and the hydrolysis or degradation of the benzoxazole ring, particularly under harsh pH conditions. Forced degradation (or stress testing) is an essential tool to identify likely degradation pathways and to develop a stability-indicating analytical method.^{[12][13]}

Scientific Rationale and Causality

Forced degradation studies expose the compound to conditions more severe than it would typically encounter during storage or use.^{[14][15]} This approach accelerates the degradation process, allowing for rapid identification of potential liabilities.

- **Acid/Base Hydrolysis:** The oxazole ring can be susceptible to hydrolysis, which may be catalyzed by strong acids or bases.
- **Oxidation:** The thiol group is readily oxidized, potentially forming a disulfide dimer or other oxidation products. The electron-rich aromatic system may also be susceptible to oxidation.
- **Photolysis:** Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions.
- **Thermal Stress:** Elevated temperatures can accelerate thermally-driven degradation reactions and provide insight into the compound's thermal stability.

Experimental Protocol: Forced Degradation Study

A validated, stability-indicating HPLC method is a prerequisite for this study. This method must be able to separate the parent compound from all process impurities and potential degradation products.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **5-Aminobenzoxazole-2-thiol** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1.0 mg/mL).
- **Stress Conditions:** For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
 - **Acidic Hydrolysis:** Use 0.1 M HCl. Store at 60 °C for 24 hours.
 - **Basic Hydrolysis:** Use 0.1 M NaOH. Store at 60 °C for 24 hours.
 - **Oxidative Degradation:** Use 3% H₂O₂. Store at room temperature for 24 hours.

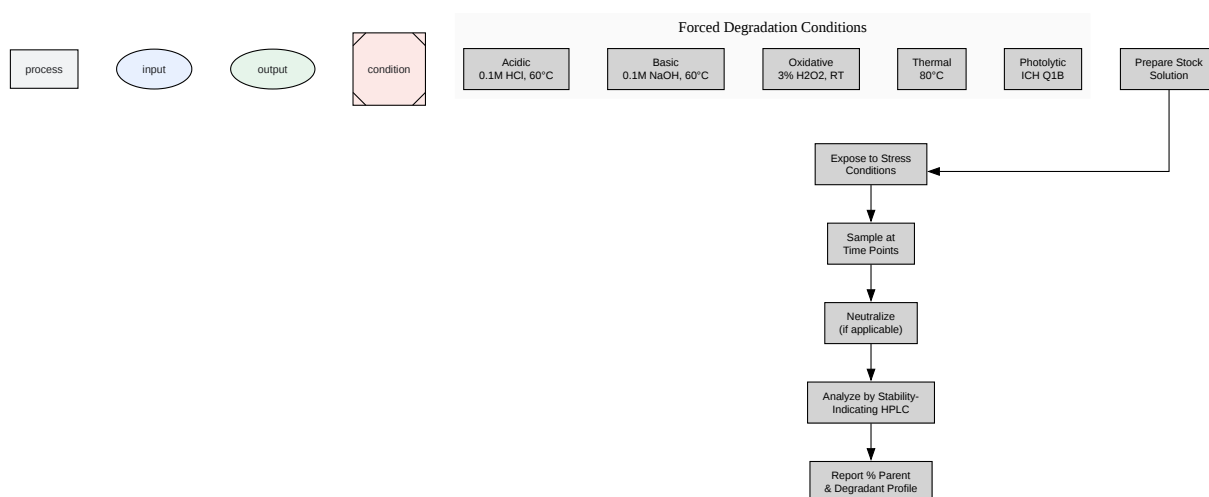
- Thermal Degradation: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water). Store at 80 °C for 48 hours. Also, store the solid compound at 80 °C.
- Photolytic Degradation: Expose a solution (in a quartz cuvette) and the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Time Point Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
- Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation upon storage. For example, add an equimolar amount of NaOH to the HCl sample and vice versa.
- Analysis: Analyze all samples (including unstressed controls) by the stability-indicating HPLC-UV/DAD method. An HPLC-MS method is highly recommended to identify the mass of any degradation products.
- Data Evaluation:
 - Calculate the percentage of the parent compound remaining.
 - Determine the relative retention time (RRT) and peak area percentage of any new peaks (degradants).
 - Evaluate mass balance to ensure all major degradants are accounted for.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition	Duration (hours)	% Parent Compound Remaining	Major Degradant RRTs	Observations
Control (RT)	24	100%	None	No change
0.1 M HCl (60 °C)	24	Experimental Data	e.g., 0.85, 1.15	e.g., Solution turned brown
0.1 M NaOH (60 °C)	24	Experimental Data	e.g., 0.92	e.g., Significant degradation
3% H ₂ O ₂ (RT)	24	Experimental Data	e.g., 1.50 (disulfide?)	e.g., Rapid loss of parent
Thermal (80 °C)	48	Experimental Data	e.g., 1.10	e.g., Minor degradation
Photolytic (ICH Q1B)	-	Experimental Data	None	e.g., Photostable

Visualization: Stability Study Workflow



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Caption: Workflow for a forced degradation stability study.

Conclusion

This guide outlines the fundamental experimental frameworks necessary to characterize the solubility and stability of **5-Aminobenzoxazole-2-thiol**. By employing these systematic and scientifically-grounded approaches, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in synthesis, purification,

formulation, and the overall development trajectory of any project involving this compound. A proactive assessment of these core physicochemical properties mitigates risks, saves resources, and ultimately accelerates the path from the laboratory bench to the final application.

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